molecular formula C16H31NO4Si B144471 tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate CAS No. 81658-26-6

tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate

Cat. No.: B144471
CAS No.: 81658-26-6
M. Wt: 329.51 g/mol
InChI Key: BIVAQLMYVMOBJZ-LBPRGKRZSA-N
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Description

Tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C16H31NO4Si and its molecular weight is 329.51 g/mol. The purity is usually 95%.
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Biological Activity

tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate, also known by its CAS number 81658-26-6, is a compound of interest in medicinal chemistry and pharmacology. Its unique structural features contribute to various biological activities, making it a candidate for further research in drug development and therapeutic applications.

The molecular formula of the compound is C16H31NO4Si, with a molecular weight of 329.51 g/mol. The compound features a pyrrolidine ring, which is known for its biological significance, particularly in the context of neuroactive compounds and enzyme inhibitors.

PropertyValue
Molecular FormulaC16H31NO4Si
Molecular Weight329.51 g/mol
CAS Number81658-26-6
IUPAC NameThis compound

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds containing pyrrolidine moieties are often implicated in various biological processes including:

  • Enzyme Inhibition : Pyrrolidine derivatives can act as inhibitors of specific enzymes, potentially affecting metabolic pathways.
  • Neurotransmitter Modulation : Some pyrrolidine compounds have been shown to interact with neurotransmitter systems, influencing cognitive functions and mood.

Case Studies

  • Antioxidant Activity : A study investigated the antioxidant properties of similar silylated pyrrolidines, demonstrating their ability to scavenge free radicals and protect against oxidative stress. This suggests that this compound may exhibit similar protective effects against cellular damage.
  • Antimicrobial Properties : Research into related compounds has indicated potential antimicrobial activity, making this class of compounds relevant in the development of new antibiotics or antifungal agents.
  • Neuroprotective Effects : Compounds with similar structures have been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases. These findings highlight the potential for this compound to contribute to therapeutic strategies against conditions like Alzheimer’s disease.

Research Findings

Recent studies have focused on the synthesis and characterization of silylated pyrrolidines. Results from high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm the purity and structural integrity of these compounds, providing a foundation for further biological testing.

Properties

IUPAC Name

tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO4Si/c1-15(2,3)21-14(19)17-12(9-10-13(17)18)11-20-22(7,8)16(4,5)6/h12H,9-11H2,1-8H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVAQLMYVMOBJZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CCC1=O)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601111589
Record name 1,1-Dimethylethyl (2S)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-oxo-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601111589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81658-26-6
Record name 1,1-Dimethylethyl (2S)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-oxo-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81658-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2S)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-oxo-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601111589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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